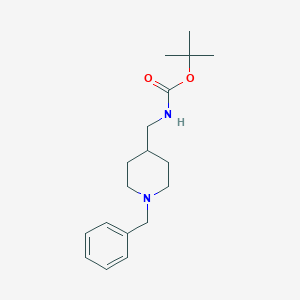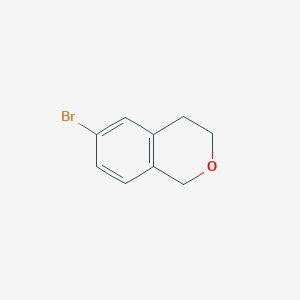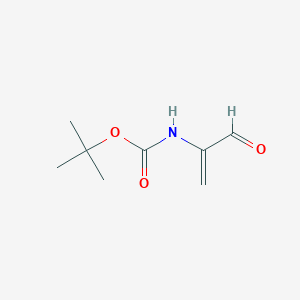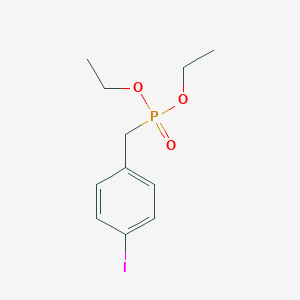![molecular formula C17H17ClN2O B065190 [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride CAS No. 165186-80-1](/img/structure/B65190.png)
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride is an organic compound characterized by its unique structural features, including a conjugated diene system and an anilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride typically involves the following steps:
Formation of the Conjugated Diene System: This can be achieved through the aldol condensation of appropriate aldehydes and ketones under basic conditions.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where aniline reacts with a suitable electrophile.
Final Assembly and Chloride Addition: The final step involves the formation of the phenylazanium moiety and the addition of chloride to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bonds in the conjugated diene system, resulting in the formation of saturated derivatives.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted anilino derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a valuable scaffold for the development of pharmacologically active molecules.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties. Its conjugated system is particularly useful in the development of conductive polymers.
Wirkmechanismus
The mechanism by which [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated diene system and anilino group can participate in various binding interactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride
- [(2E,4Z)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride
- [(2Z,4Z)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride
Uniqueness
The unique combination of the (2Z,4E) configuration in this compound distinguishes it from its isomers. This configuration can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in specific applications.
Eigenschaften
IUPAC Name |
[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHEZGIQUDBPG-YYHYJIDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=C(C=[NH+]C2=CC=CC=C2)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=C(/C=[NH+]C2=CC=CC=C2)\O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)

![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![ACETAMIDE,N-[1-BENZYL-2-ALLYL]-](/img/structure/B65120.png)

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)




